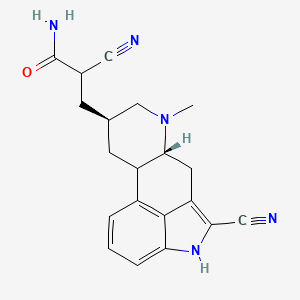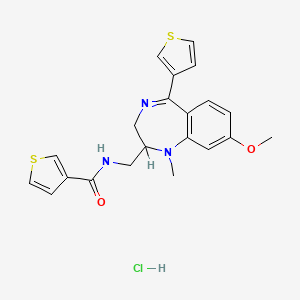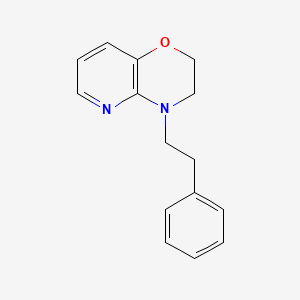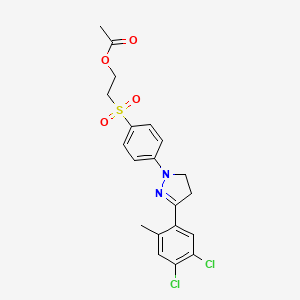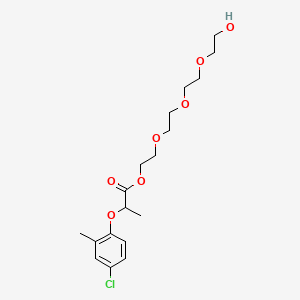
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester is a complex organic compound. It is characterized by the presence of a propanoic acid moiety linked to a chlorinated methylphenoxy group and a long chain of ethoxy units terminated by a hydroxy group. This compound is known for its diverse applications in various fields including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester can undergo several types of chemical reactions including:
Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorinated phenoxy group and the long ethoxy chain may influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: Lacks the long ethoxy chain.
2-(4-chloro-2-methylphenoxy)ethyl ester: Shorter ethoxy chain.
2-(4-chloro-2-methylphenoxy)butyl ester: Different alkyl chain length.
Uniqueness
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester is unique due to its long ethoxy chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
104133-06-4 |
|---|---|
Molekularformel |
C18H27ClO7 |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C18H27ClO7/c1-14-13-16(19)3-4-17(14)26-15(2)18(21)25-12-11-24-10-9-23-8-7-22-6-5-20/h3-4,13,15,20H,5-12H2,1-2H3 |
InChI-Schlüssel |
WFXVBQAUQXUNLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
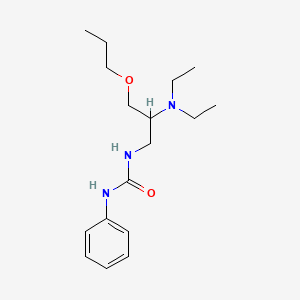
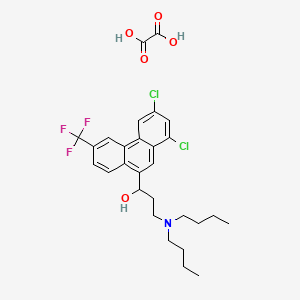

![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)


